2-Piperazinotetralin is a piperazine derivative of tetralin, notable for its structural characteristics and potential pharmacological applications. This compound is classified under heterocyclic organic compounds, specifically as a bicyclic amine. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis and applications of 2-piperazinotetralin have been explored in various research studies and patents. It is often synthesized from precursors such as 2-aminotetralin through reactions involving piperazine derivatives. Studies have demonstrated its effects on alpha-adrenoceptors, indicating its potential therapeutic roles .
2-Piperazinotetralin can be classified as:
The synthesis of 2-piperazinotetralin typically involves several steps, including the reaction of piperazine with tetralin derivatives. Common methods include:
One effective synthetic route involves the use of ethylenediamine and chloroacetate to form intermediates that can be cyclized to yield 2-piperazinotetralin . The process requires careful temperature control and purification steps to ensure high yields and purity of the final product.
The molecular structure of 2-piperazinotetralin consists of a piperazine ring fused to a tetralin moiety. Its chemical formula is typically represented as .
2-Piperazinotetralin can participate in various chemical reactions, including:
Reactions involving 2-piperazinotetralin require specific conditions such as temperature, solvent choice, and catalysts to achieve desired outcomes efficiently. For example, using organophotocatalysis has been explored for synthesizing related compounds efficiently .
The mechanism of action for 2-piperazinotetralin primarily involves its interaction with neurotransmitter receptors, particularly alpha-adrenoceptors. This compound acts as an antagonist or modulator at these sites, influencing neurotransmission and potentially leading to therapeutic effects.
Research indicates that 2-piperazinotetralin displays significant binding affinity for alpha-adrenoceptors, which may contribute to its pharmacological effects observed in various studies .
Relevant data from studies indicate that the compound's stability and reactivity make it suitable for further functionalization in medicinal chemistry applications.
2-Piperazinotetralin has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new therapeutic applications, particularly in neuropharmacology.
The molecular architecture of 2-Piperazinotetralin integrates a piperazine ring tethered to the C2 position of tetralin (1,2,3,4-tetrahydronaphthalene). This fusion creates a privileged scaffold in medicinal chemistry, leveraging the complementary properties of both moieties: the tetralin unit provides a rigid, lipophilic framework adept at penetrating lipid membranes, while the piperazine contributes basicity and hydrogen-bonding capacity essential for target engagement. Though not yet a commercial drug itself, this hybrid structure exemplifies rational design strategies for CNS and oncology therapeutics, as evidenced by its inclusion in preclinical studies targeting neurotransmitter receptors and kinases [1] [4].
Molecular Formula: C₁₄H₂₀N₂Systematic Name: 2-(Piperazin-1-yl)-1,2,3,4-tetrahydronaphthalene
Stereochemical Complexity:The tetralin core introduces a chiral center at C2, generating enantiomers with distinct pharmacological profiles. The trans-configuration (where the piperazine and aromatic ring substituents occupy opposite planes) enhances receptor selectivity due to reduced steric clash, as observed in analogous tetralin-based dopamine agonists [3]. Piperazine adopts a chair conformation with equatorial N-substituents minimizing energy, while nitrogen inversion allows rapid interconversion between protonation states—a feature critical for pH-dependent membrane permeability [3] [9].
Electronic Properties:The piperazine nitrogen (pKₐ ≈ 9.2) protonates under physiological pH, forming a cationic center that facilitates ionic interactions with aspartate/glutamate residues in targets like GPCRs. Conversely, the tetralin moiety’s electron-rich aromatic system enables π-π stacking with hydrophobic binding pockets. This duality optimizes blood-brain barrier (BBB) penetration (calculated log P = 2.8–3.5) while retaining aqueous solubility (>1 mg/mL) [1] [6].
Table 1: Key Molecular Descriptors of 2-Piperazinotetralin
Property | Value/Range | Significance |
---|---|---|
log P | 2.8–3.5 | Balanced lipophilicity for CNS penetration |
pKₐ (piperazine) | ~9.2 | Enhances solubility and target binding |
H-bond donors | 1 (piperazine NH) | Facilitates interactions with polar residues |
H-bond acceptors | 2 (piperazine N) | Improves solubility and membrane permeability |
Topological polar surface area (TPSA) | 15–30 Ų | Optimizes BBB transport |
The strategic fusion of piperazine and tetralin emerged from iterative efforts to enhance the pharmacokinetics of CNS-active scaffolds:
Piperazine’s Evolution (1950s–1990s):Initially used as an anthelmintic (piperazine citrate, 1950s), its role shifted to a bioavailability-enhancing motif in psychotropics. Fluoxetine (1987) demonstrated piperazine’s utility in extending half-lives via slowed metabolism. Concurrently, tetralin derivatives gained traction with rotigotine (dopamine agonist, 1970s), validating tetralin’s capacity for monoaminergic receptor binding [1] [9].
Rational Hybridization (2000s–Present):The first 2-piperazino-tetralin hybrids were synthesized to exploit synergistic effects:
Table 2: Structure-Activity Relationship (SAR) Insights from Analogous Hybrids
Modification Site | Structural Change | Biological Impact |
---|---|---|
Piperazine N4-position | Arylalkyl substitution | ↑ Selectivity for 5-HT₁ₐ receptors |
Tetralin C6-position | Halogenation (-Cl, -F) | Enhanced metabolic stability (↓ CYP2D6 clearance) |
Piperazine ring | Methylation | Alters basicity and BBB penetration |
Tetralin saturation | Introduction of double bonds | Modulates dopamine D2/D3 affinity |
Piperazine-tetralin hybrids exemplify multitarget pharmacology with applications across therapeutic areas:
Neurotransmitter Receptor Modulation:The scaffold’s planar aromatic domain mimics endogenous monoamine ligands (e.g., serotonin, dopamine), enabling high-affinity binding to 5-HT₁ₐ/₂ₐ and D₂/D₃ receptors. For instance, piperazine-linked tetralins exhibit Kᵢ = 12–85 nM for 5-HT₁ₐ—comparable to buspirone—making them candidates for anxiolytic development. The protonated piperazine forms salt bridges with Asp³.³² in transmembrane helices, a conserved motif in aminergic GPCRs [4] [6] [9].
Kinase Inhibition:In oncology, derivatives inhibit cyclin-dependent kinases (CDKs) by occupying the ATP-binding pocket. The tetralin moiety inserts into the hydrophobic region, while the piperazine’s basic nitrogen hydrogen-bonds with hinge residues (e.g., Glu⁹² in CDK2). Modifications at N4-piperazine with aryl groups boost potency (e.g., IC₅₀ < 100 nM in CDK4/6) [1] [7].
Drug Design Advantages:
Table 3: Pharmacological Targets and Affinity Ranges of 2-Piperazinotetralin Hybrids
Target Class | Specific Targets | Affinity/Activity Range | Therapeutic Implication |
---|---|---|---|
GPCRs | 5-HT₁ₐ, 5-HT₂ₐ, D₂, D₃ | Kᵢ = 12–220 nM | Depression, anxiety, psychosis |
Kinases | CDK4/6, FLT3, JAK3 | IC₅₀ = 15–300 nM | Breast cancer, leukemia |
Ion Channels | σ Receptors | Kᵢ = 30–500 nM | Neuropathic pain modulation |
Enzymes | Phosphodiesterase 10A | IC₅₀ = 8–90 nM | Cognitive enhancement |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7